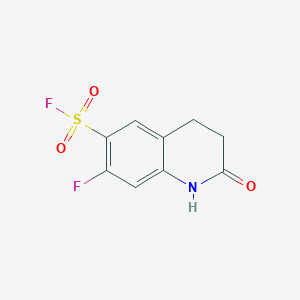

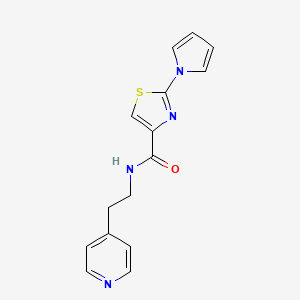

![molecular formula C14H16F6N2 B2897970 1-{[3,5-Bis(trifluoromethyl)phenyl]methyl}-2-methylpiperazine CAS No. 1240574-18-8](/img/structure/B2897970.png)

1-{[3,5-Bis(trifluoromethyl)phenyl]methyl}-2-methylpiperazine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-{[3,5-Bis(trifluoromethyl)phenyl]methyl}-2-methylpiperazine is a useful research compound. Its molecular formula is C14H16F6N2 and its molecular weight is 326.286. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

Target of Action

Compounds with similar structures have been known to act as phase-transfer catalysts .

Mode of Action

The compound, similar to other phase-transfer catalysts, is capable of activating substrates and subsequently stabilizing partially developing negative charges (e.g., oxyanions) in the transition states . This activation and stabilization process facilitates the reaction between the substrate and other reactants.

Biochemical Pathways

It’s known that phase-transfer catalysts generally enhance the reactivity of a substrate by enabling it to move from one phase into another, where it can more readily react with other substances .

Result of Action

As a phase-transfer catalyst, it likely facilitates reactions that would otherwise be slow or impossible due to phase incompatibility .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: This compound can be synthesized via multiple routes, with the most common involving the reaction of 3,5-bis(trifluoromethyl)benzyl chloride with 2-methylpiperazine under controlled conditions. The reaction typically takes place in the presence of a base, like triethylamine, and an aprotic solvent, such as dichloromethane, to facilitate the nucleophilic substitution.

Industrial Production Methods: Large-scale industrial production might employ a continuous flow reactor to ensure efficient heat and mass transfer, optimizing reaction yields and minimizing by-products. The use of specialized catalysts can further enhance the efficiency and selectivity of the synthesis.

Analyse Chemischer Reaktionen

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of hydroxyl or carbonyl derivatives.

Reduction: Reduction reactions, such as hydrogenation, can occur in the presence of palladium on carbon, targeting the aromatic ring or the piperazine nitrogen.

Substitution: The presence of the bis(trifluoromethyl)phenyl group makes the aromatic ring susceptible to electrophilic substitution reactions, while the piperazine ring can undergo nucleophilic substitutions.

Common Reagents and Conditions: Typical reagents include halogenating agents, reducing agents like lithium aluminum hydride, and oxidizing agents as mentioned earlier. Reaction conditions vary widely but often involve controlled temperatures and pressures to ensure specificity.

Major Products Formed:

Wissenschaftliche Forschungsanwendungen

Chemistry: This compound serves as a versatile intermediate in the synthesis of more complex molecules, particularly in fluorinated organic synthesis.

Biology: In biological contexts, it can act as a molecular scaffold for the development of enzyme inhibitors or receptor modulators, valuable in drug design.

Medicine: Pharmacologically, derivatives of this compound have shown potential in developing therapeutics for various conditions, including CNS disorders.

Industry: Industrially, it finds use in the development of materials with specific chemical properties, such as high thermal stability or resistance to degradation.

Vergleich Mit ähnlichen Verbindungen

Compared to other piperazine derivatives, 1-{[3,5-Bis(trifluoromethyl)phenyl]methyl}-2-methylpiperazine stands out due to its extensive fluorination, which enhances its chemical stability and biological activity. Similar compounds might include 1-(3-trifluoromethylphenyl)piperazine or 1-(4-trifluoromethylphenyl)piperazine, each with distinct, yet comparable properties.

Hope this dives deep enough into the nitty-gritty of this fascinating compound. Where should we go from here?

Eigenschaften

IUPAC Name |

1-[[3,5-bis(trifluoromethyl)phenyl]methyl]-2-methylpiperazine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16F6N2/c1-9-7-21-2-3-22(9)8-10-4-11(13(15,16)17)6-12(5-10)14(18,19)20/h4-6,9,21H,2-3,7-8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQWLVBMZMPTXIJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNCCN1CC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16F6N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

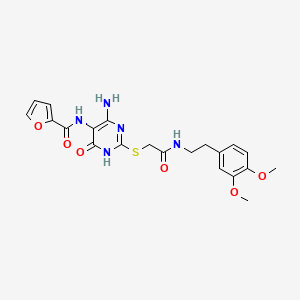

![6-[(2R,3S,4R,5R,6S)-6-[[(2S,3S,4R,5S,6S)-3,5-Dihydroxy-6-(hydroxymethyl)-4-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-4,5-dihydroxy-8-methoxybenzo[g]chromen-2-one](/img/structure/B2897888.png)

![N-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-5-methylthiophene-2-sulfonamide](/img/structure/B2897893.png)

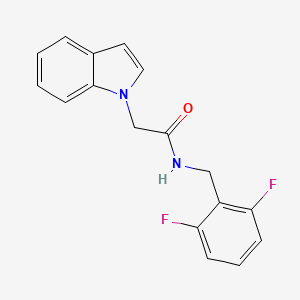

![(E)-N-([2,3'-bipyridin]-3-ylmethyl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2897894.png)

![2-[1-Methyl-5-(trifluoromethyl)pyrazol-4-yl]propanoic acid](/img/structure/B2897904.png)

![N-(4-methoxyphenyl)-2-(1,8,8-trimethyl-3-azabicyclo[3.2.1]octan-3-yl)acetamide](/img/structure/B2897905.png)

![benzyl 2-{[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetate](/img/structure/B2897908.png)

![6-(Tert-butyl)-2-[(4-nitrobenzyl)sulfanyl]-4-(2-thienyl)-5,6,7,8-tetrahydro-3-quinolinecarbonitrile](/img/structure/B2897910.png)